MU1700

Kinase Selectivity BMP Signaling Chemical Probe

MU1700 is an SGC-developed, orthogonal chemical probe offering potent, kinome-wide selective ALK1/2 inhibition (IC50 6-13 nM) with proven oral bioavailability and high brain penetrance. Unlike pan-ALK inhibitors, its selectivity over >360 kinases eliminates polypharmacology artifacts in CNS oncology (DIPG) and rare bone disease (FOP) models. Procure with confidence for unambiguous target validation.

Molecular Formula C26H22N4O
Molecular Weight 406.5 g/mol
Cat. No. B10828528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMU1700
Molecular FormulaC26H22N4O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(C(=CO4)C5=CC=NC6=CC=CC=C56)N=C3
InChIInChI=1S/C26H22N4O/c1-2-4-24-22(3-1)21(9-10-28-24)23-17-31-25-15-19(16-29-26(23)25)18-5-7-20(8-6-18)30-13-11-27-12-14-30/h1-10,15-17,27H,11-14H2
InChIKeyFFLJVBPCONQSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine (MU1700): A Highly Selective ALK1/2 Chemical Probe for BMP Signaling Research


6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine, also known as MU1700 (CAS 1360905-04-9 free base), is a synthetic small-molecule kinase inhibitor belonging to the furo[3,2-b]pyridine class [1]. It functions as a potent and highly selective ATP-competitive inhibitor of Activin Receptor-Like Kinases 1 (ALK1/ACVRL1) and 2 (ALK2/ACVR1), with biochemical IC₅₀ values of 13 nM and 6 nM, respectively . Developed as an orthogonal chemical probe by the Structural Genomics Consortium (SGC), MU1700 is characterized by its exceptional kinome-wide selectivity, favorable oral bioavailability, and documented high brain penetrance in murine models [2]. The compound is commercially available as dihydrochloride or trihydrochloride salt forms with typical purity ≥98% (HPLC), and its discovery and comprehensive characterization were published in the Journal of Medicinal Chemistry .

Why Generic ALK Inhibitors Cannot Substitute for 6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine in Targeted Research


Broad-spectrum or pan-ALK inhibitors, such as the widely used tool compound LDN-193189, lack the kinome-wide selectivity required for precise target validation in BMP signaling studies [1]. LDN-193189 exhibits significant off-target activity across the kinome, which confounds cellular and in vivo phenotypic interpretation [1]. In contrast, 6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine (MU1700) was explicitly designed as a chemically distinct, orthogonal probe that demonstrates potent ALK1/2 inhibition while maintaining a clean selectivity profile against over 360 other kinases . Furthermore, unlike many ALK inhibitors with poor CNS exposure, MU1700 is highly brain-penetrant, enabling unique interrogation of BMP signaling in neurological contexts that generic alternatives cannot support [2]. Substitution with non-selective or non-brain-penetrant compounds risks generating misleading data due to polypharmacology or inadequate tissue engagement, directly undermining the reproducibility and validity of research outcomes [1].

Quantitative Differentiation Evidence for 6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine vs. LDN-193189 and Other ALK Inhibitors


Superior Kinome-Wide Selectivity of MU1700 Over the Pan-Inhibitor LDN-193189

MU1700 demonstrates vastly superior kinome-wide selectivity compared to the commonly used ALK inhibitor LDN-193189. While LDN-193189 is described as having 'insufficient kinome-wide selectivity' that complicates cellular target validation [1], MU1700 was screened against a panel of 369 protein kinases at 1 µM and found to inhibit only ALK1, ALK2, and ALK6 when a threshold of >25% residual enzyme activity is applied [2]. This orthogonal selectivity profile is a critical differentiator for unambiguous interrogation of ALK1/2-dependent biology.

Kinase Selectivity BMP Signaling Chemical Probe Target Validation

Quantitative Biochemical Potency Comparison of MU1700 and LDN-193189 Against ALK Family Kinases

MU1700 exhibits a distinct ALK family inhibition profile compared to LDN-193189. While LDN-193189 is a potent pan-ALK inhibitor (IC₅₀ values of 0.8 nM for ALK1 and ALK2, 5.3 nM for ALK3, and 16.7 nM for ALK6 in kinase assays) , MU1700 offers a more targeted potency window: 6 nM for ALK2 and 13 nM for ALK1, with significantly weaker activity against ALK3 (IC₅₀ = 425 nM) and ALK6 (IC₅₀ = 41 nM) . This differential potency profile allows MU1700 to selectively inhibit ALK1/2 at concentrations that spare ALK3 and ALK6, whereas LDN-193189 potently inhibits all four BMP type I receptors at low nanomolar concentrations .

ALK2 Inhibitor ACVR1 Biochemical Assay Potency

Verified Brain Penetrance and CNS Accumulation: A Unique In Vivo Advantage Over Non-Brain-Penetrant ALK Inhibitors

MU1700 is uniquely characterized by its high brain penetrance and remarkable brain accumulation in mice, a feature not reported for LDN-193189 or many other ALK inhibitors [1]. In vivo studies demonstrate that MU1700 exhibits brain concentrations exceeding those in plasma following oral administration (100 mg/kg, PO) in mice [2]. This property is explicitly highlighted as a key differentiator that enhances the probe's utility for investigating BMP signaling in CNS tissues and neurological disease models [1]. In contrast, the brain penetration of LDN-193189 is not documented as a favorable attribute, limiting its application in neuroscience research.

Blood-Brain Barrier CNS Penetration In Vivo Pharmacology Brain Accumulation

Cellular Target Engagement Confirmed by NanoBRET: Quantitative Selectivity Over ALK4/5

In cellular NanoBRET target engagement assays, MU1700 demonstrates potent intracellular binding to ALK2 (IC₅₀ = 27 nM) and ALK1 (IC₅₀ = 225 nM), while showing negligible binding to ALK4 and ALK5 (IC₅₀ > 10 µM) [1]. This represents a >370-fold selectivity window for ALK2 over ALK4/5 in a cellular context. In contrast, LDN-193189 is reported to inhibit ALK4, ALK5, and ALK7 with IC₅₀ values ≥500 nM , indicating a narrower selectivity window that may confound cellular BMP vs. TGF-β pathway dissection.

NanoBRET Cellular Target Engagement Intracellular Binding Selectivity

Availability of a Structurally Matched Negative Control: Enabling Rigorous Target Validation

MU1700 is supplied as part of an SGC chemical probe set that includes a structurally matched negative control compound (kinase-dead analog), enabling rigorous target validation experiments [1]. This matched control possesses similar physicochemical properties but lacks ALK1/2 inhibitory activity, allowing researchers to discriminate on-target pharmacology from off-target compound effects [2]. LDN-193189 is not routinely provided with a validated inactive control compound, requiring researchers to independently source or synthesize appropriate controls, which introduces variability and potential bias [1].

Negative Control Chemical Probe Target Validation Experimental Rigor

Oral Bioavailability and Favorable In Vivo PK Profile: A Differentiator for Animal Model Studies

MU1700 exhibits favorable pharmacokinetic properties and is orally bioavailable in mice, with documented in vivo target engagement [1]. This contrasts with many ALK inhibitor tool compounds that require intraperitoneal or intravenous administration due to poor oral absorption. LDN-193189 is also reported to have some oral bioavailability , but MU1700's combination of oral activity with high kinome selectivity and brain penetration creates a unique in vivo pharmacology profile not replicated by LDN-193189 or other BMP pathway inhibitors.

Oral Bioavailability Pharmacokinetics In Vivo Tool Compound Drug-like Properties

Optimal Research Applications for 6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine Based on Differentiated Properties


In Vivo Studies of ALK2-Driven Diffuse Intrinsic Pontine Glioma (DIPG) and Other CNS Malignancies

MU1700 is the preferred chemical probe for in vivo modeling of DIPG and other brain tumors where ALK2 (ACVR1) gain-of-function mutations drive oncogenesis. Its documented high brain penetrance and brain accumulation exceeding plasma levels (PO, 100 mg/kg in mice) enable target engagement in the CNS compartment [1]. The superior kinome-wide selectivity ensures that observed anti-tumor effects are attributable to ALK1/2 inhibition rather than off-target kinase activity, providing cleaner pharmacodynamic biomarker correlation [1].

Fibrodysplasia Ossificans Progressiva (FOP) Research Requiring Selective ALK2 Inhibition In Vivo

FOP is caused by activating mutations in ACVR1 (ALK2). MU1700 offers a highly selective and orally bioavailable tool to chronically inhibit mutant ALK2 signaling in mouse models of heterotopic ossification [1]. The availability of a matched negative control compound enables rigorous control of compound-specific artifacts, strengthening conclusions about ALK2-dependent pathophysiology [2]. In contrast, LDN-193189's broader inhibition of ALK3 and ALK6 complicates interpretation, as these receptors also contribute to BMP signaling in bone and cartilage .

Cellular Target Validation of BMP Pathway Components Using Orthogonal Chemical Probes

For researchers seeking to deconvolute the specific roles of ALK1 and ALK2 in SMAD1/5/8 phosphorylation, MU1700 provides a clean pharmacological tool with cellular NanoBRET-validated target engagement (ALK2 IC₅₀ = 27 nM; ALK1 IC₅₀ = 225 nM) [1]. The compound's high selectivity over ALK4/5 (>10 µM) prevents cross-inhibition of TGF-β signaling, allowing unambiguous assignment of phenotypes to BMP pathway modulation [1]. Paired with the structurally matched negative control, this enables robust chemical genetic validation in primary cell cultures and induced pluripotent stem cell models .

Neuroscience Research Investigating BMP Signaling in Synaptic Plasticity and Neuroinflammation

MU1700's unique combination of ALK1/2 selectivity and high brain penetrance makes it the tool of choice for exploring BMP signaling roles in the CNS, including synaptic plasticity, neuroinflammation, and multiple sclerosis models [1]. The favorable oral bioavailability facilitates chronic dosing paradigms in behavioral and neurodegenerative disease studies, while the kinome selectivity reduces confounding effects from off-target kinase inhibition that could independently affect neuronal function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MU1700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.